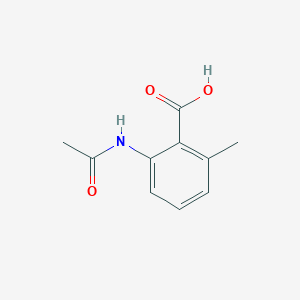

2-Acetamido-6-methylbenzoic acid

Description

Contextual Significance within Substituted Benzoic Acid Chemistry

The chemical properties of benzoic acid and its derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the acidity of the carboxyl group and the reactivity of the benzene (B151609) ring through a combination of inductive and resonance effects. nih.gov

Electronic Effects : Electron-withdrawing groups, such as nitro or halo groups, increase the acidity of benzoic acid by stabilizing the conjugate base (benzoate anion). libretexts.orglibretexts.org Conversely, electron-donating groups, like alkyl or amino groups, destabilize the conjugate base and decrease acidity. libretexts.orglibretexts.org The acetamido group on 2-acetamido-6-methylbenzoic acid has a dual nature; the nitrogen has a lone pair that can be electron-donating through resonance, while the adjacent carbonyl group is electron-withdrawing. The methyl group is a classic electron-donating group.

Steric Effects : When substituents are placed in the ortho position (adjacent to the carboxyl group), as in this compound, steric hindrance becomes a dominant factor. nih.gov The bulky ortho groups can force the carboxyl group to twist out of the plane of the benzene ring. This loss of planarity disrupts the conjugation between the carboxyl group and the aromatic π-system, which can significantly impact the molecule's electronic properties and acidity. nih.gov For instance, in 2,6-disubstituted benzoic acids, the diminished cross-conjugation with the ring enhances the resonance stabilization within the carboxylic group itself. nih.gov

The study of closely related compounds, such as 2-acetoxy-6-methylbenzoic acid (6-methylaspirin), provides insight into these steric interactions. X-ray crystallography of 6-methylaspirin reveals that the carboxyl group is rotated 44.7° from the plane of the benzene ring, a significant twist attributed to the steric pressure from the adjacent methyl group. researchgate.net This is a substantial increase compared to its less hindered analog, aspirin (B1665792). A similar significant rotation is expected in this compound due to the comparable steric demands of the ortho substituents.

Table 1: Comparison of Properties for Benzoic Acid and Selected Derivatives This table illustrates the influence of substituents on the physical properties of benzoic acid.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 |

| 2-Amino-6-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 128-130 |

| 2,6-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 115-117 |

| 2-Acetoxy-6-methylbenzoic acid | C₁₀H₁₀O₄ | 194.18 | 127.2-128.7 |

Data sourced from various chemical suppliers and databases. researchgate.netsigmaaldrich.comnih.gov

Overview of Research Trajectories and Academic Relevance

Research involving this compound and its structural relatives primarily falls into two main categories: synthetic chemistry and structural analysis.

Synthetic Intermediate: The compound is often viewed as a key intermediate in the synthesis of more complex molecules. Its precursor, 2-amino-6-methylbenzoic acid, is commercially available and serves as a starting point for various chemical transformations. sigmaaldrich.com The synthesis of related compounds, such as 2-methoxy-6-methylbenzoic acid, a key intermediate for the pesticide metrafenone, highlights the utility of the 2,6-disubstituted benzoic acid scaffold. google.com The conversion of the amino group to an acetamido group is a standard protection or modification step in multi-step organic synthesis, suggesting that this compound likely appears as a transient but crucial component in various synthetic pathways.

Model for Structural and Mechanistic Studies: The highly substituted and sterically hindered nature of this compound makes it an excellent model compound for studying fundamental concepts in physical organic chemistry. Research on its close analog, 2-acetoxy-6-methylbenzoic acid, was undertaken to understand how the juxtaposition and orientation of functional groups influence catalytic efficiency, providing models for enzymatic catalysis. researchgate.net The significant steric strain forces unusual bond angles and torsion angles, providing valuable data for computational and structural chemistry.

The crystal structure analysis of 2-acetoxy-6-methylbenzoic acid revealed that the molecule forms dimers through asymmetric hydrogen bonds and that the steric clash between the ortho-methyl group and the carboxyl group is a defining structural feature. researchgate.net These findings are directly relevant to predicting the structure and reactivity of this compound.

Table 2: Selected Crystallographic Data for 2-Acetoxy-6-methylbenzoic Acid This table presents key structural parameters for 2-acetoxy-6-methylbenzoic acid, a close structural analog of this compound, illustrating the impact of ortho-substitution.

| Parameter | Description | Value |

| Torsion Angle (O(1)-C(7)-C(1)-C(2)) | Rotation of the carboxyl group relative to the benzene ring plane | +44.7 (2)° |

| Hydrogen Bond Length (O-H···O) | Length of the intermolecular hydrogen bond in the dimer | 2.621 (2) Å |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n |

Data from the crystal structure determination of 2-acetoxy-6-methylbenzoic acid. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-4-3-5-8(11-7(2)12)9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXNEDFNBYPGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Acetamido 6 Methylbenzoic Acid and Its Analogs

Strategies for Regioselective Functionalization of the Benzoic Acid Core

The precise installation of substituents on the benzoic acid ring is paramount for controlling the final molecule's properties. This section details strategies for achieving regioselectivity in amidation and methylation reactions.

Design and Optimization of Amidation Reactions

The formation of the amide bond in 2-acetamido-6-methylbenzoic acid is a critical transformation. Traditional methods often rely on the use of stoichiometric coupling agents, which can be inefficient and generate significant waste. bohrium.com Modern approaches focus on direct amidation reactions, which offer higher atom economy.

Key strategies for optimizing amidation reactions include:

Catalytic Methods: The use of catalysts, such as those based on boron or transition metals like ruthenium, can facilitate direct amidation of carboxylic acids or their ester derivatives under milder conditions. bohrium.comsigmaaldrich.com For instance, ruthenium pincer complexes have been employed in the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com

Activation of Carboxylic Acids: In situ generation of activating agents can promote amidation. For example, the reaction of N-chlorophthalimide with triphenylphosphine (B44618) generates chloro- and imido-phosphonium salts that activate carboxylic acids for reaction with amines. acs.org

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and the choice of base is crucial. For example, a NaOtBu-promoted, solvent-free method allows for the direct amidation of alkyl esters with amines at room temperature. bohrium.comrsc.org

The regioselectivity of amidation on a substituted benzene (B151609) ring can be influenced by the electronic and steric nature of the existing substituents. In the case of this compound, the synthesis would typically start from a precursor like 2-amino-6-methylbenzoic acid (6-methylanthranilic acid). sigmaaldrich.com The amidation of the amino group is a standard transformation. However, if starting from a different precursor, directing group strategies might be necessary to achieve the desired regiochemistry. For instance, the carboxylate group itself can act as a directing group in ortho-metalation reactions, although this is more relevant for introducing other substituents. organic-chemistry.org

A study on the Ir-catalyzed C-H amidation of benzoic acids demonstrated high regioselectivity, which could then be followed by decarboxylation to yield meta- or para-substituted anilines. ibs.re.kr While not a direct synthesis of the title compound, this highlights advanced methods for controlling amidation position.

Methyl Group Incorporation and Ortho-Substitution Control

The introduction of a methyl group ortho to a carboxylic acid presents a synthetic challenge. Several strategies can be employed:

Directed Ortho-Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. The carboxylate group of a benzoic acid can direct metalation to the ortho position. organic-chemistry.org Subsequent reaction with an electrophile, such as a methylating agent, would install the methyl group. For example, treatment of 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation exclusively at the ortho position to the carboxylate. organic-chemistry.org

Palladium-Catalyzed C-H Methylation: Recent advances have enabled the palladium-catalyzed ortho-methylation of benzoic acids using reagents like di-tert-butyl peroxide as the methyl source. nih.gov This method is advantageous as it often proceeds without the need for external oxidants or ligands. nih.gov

Starting Material Selection: A more straightforward approach involves starting with a commercially available or readily synthesized ortho-methylated precursor, such as 2-methyl-6-nitrobenzoic acid. google.com The nitro group can then be reduced to an amine, which is subsequently acetylated.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where the presence of an ortho substituent, regardless of its electronic nature, generally increases the acidity of the carboxylic acid. wikipedia.org This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance. wikipedia.orgyoutube.com This effect is an important consideration in the reactivity and properties of this compound.

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of this compound and its analogs, several greener strategies can be implemented.

A key focus is the development of catalytic and solvent-free amidation reactions. bohrium.combohrium.comrsc.org Traditional amide bond formation often uses stoichiometric amounts of coupling reagents, leading to poor atom economy and significant waste. bohrium.com Greener alternatives include:

Direct Catalytic Amidation: Using catalysts to directly couple carboxylic acids and amines avoids the need for activating agents. bohrium.comsigmaaldrich.com Boric acid has been explored as a simple and readily available catalyst for amidation. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in environmentally benign solvents like water, reduces waste and simplifies purification. bohrium.comrsc.orgnih.gov A NaOtBu-promoted, solvent-free protocol has been developed for the direct amidation of alkyl esters. bohrium.comrsc.org

Use of Renewable Feedstocks: There is growing interest in utilizing bio-based starting materials. Lignin-based benzoic acid derivatives, for instance, are being investigated as sustainable precursors for active pharmaceutical ingredients. rsc.org

The following table summarizes some green chemistry approaches relevant to the synthesis of substituted benzoic acids:

| Green Chemistry Principle | Application in Benzoic Acid Synthesis | Research Finding |

| Atom Economy | Direct catalytic amidation | Transition-metal and boron-based catalysts enable direct amide formation, avoiding stoichiometric activators. bohrium.com |

| Use of Safer Solvents | Water as a solvent for amidation | A metal-free, base/additive-free amidation protocol has been developed using water as a green solvent. nih.gov |

| Catalysis | Palladium-catalyzed C-H methylation | Achieves ortho-methylation of benzoic acids without external oxidants or ligands. nih.gov |

| Design for Energy Efficiency | Solvent-free reactions at ambient temperature | NaOtBu-promoted amidation of esters proceeds efficiently at room temperature without a solvent. bohrium.comrsc.org |

Divergent Synthesis of Complex Derivatives from this compound

This compound can serve as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems and derivatives with enhanced chemical functionality.

Construction of Multi-Ring Heterocyclic Systems

The functional groups present in this compound provide handles for cyclization reactions to form various heterocyclic scaffolds. Aryl methyl ketones, for example, are versatile synthons for the synthesis of a wide range of heterocyclic compounds. nih.govd-nb.info While the title compound is not a ketone, related derivatives could be.

Methods for constructing heterocyclic systems from benzoic acid derivatives include:

Condensation Reactions: The carboxylic acid and amide functionalities can participate in condensation reactions with appropriate bifunctional reagents to form heterocycles. For instance, acid hydrazides derived from benzoic acids can react with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to form oxadiazoles. researchgate.net

Intramolecular Cyclization: Under appropriate conditions, intramolecular reactions can lead to the formation of fused ring systems.

Telescoped Reactions: Crude reaction mixtures from the initial amination can be directly treated with electrophilic reagents to generate benzo-fused heterocycles in a one-pot process. rsc.org

The synthesis of aromatic heterocycles is of great importance as these motifs are prevalent in drug molecules and natural products. nih.govd-nb.info

Derivatization for Enhanced Chemical Functionality

The core structure of this compound can be further modified to introduce new functional groups and modulate its chemical and biological properties.

Examples of derivatization strategies include:

Modification of the Carboxylic Acid: The carboxylic acid can be converted to a variety of other functional groups, such as esters, amides, or acid chlorides, which can then undergo further reactions.

Modification of the Acetamido Group: The acetamido group can be hydrolyzed to the corresponding amine, which can then be derivatized with different acyl groups or used in other C-N bond-forming reactions.

Further Substitution on the Aromatic Ring: While challenging due to the existing substitution pattern, further functionalization of the aromatic ring could be achieved through electrophilic aromatic substitution or modern C-H activation methodologies, though regioselectivity would be a key consideration.

Mechanistic Investigations of Reactions Involving 2 Acetamido 6 Methylbenzoic Acid

Elucidation of Reaction Pathways and Transition States

Detailed experimental and computational studies elucidating the specific reaction pathways and transition states for derivatization or other reactions of 2-acetamido-6-methylbenzoic acid are not extensively documented. However, the reactivity can be inferred from related molecules. For instance, the synthesis of related compounds like 2-methoxy-6-methylbenzoic acid involves a sequence of reactions including reduction, diazotization, hydrolysis, and methylation. google.com The initial step in one such synthesis is the hydrogenation reduction of a nitro group to an amino group, which proceeds via a catalyst like palladium on carbon. google.com Subsequent diazotization and hydrolysis reactions are common pathways for converting an amino group to a hydroxyl group on an aromatic ring. google.com

Stereochemical Considerations in Functional Group Transformations

Kinetic and Thermodynamic Aspects of Derivatization Reactions

Quantitative kinetic and thermodynamic data for the derivatization of this compound are sparse. However, related research provides a qualitative understanding.

The phenomenon of excited-state intramolecular proton transfer (ESIPT) has been studied in o-acetylaminobenzoic acid (AAC), a close analog of this compound that lacks the 6-methyl group. researchgate.net In such molecules, an intramolecular hydrogen bond can exist between the amide proton and the carboxylic acid group. Upon photoexcitation, the proton can be transferred from the amide nitrogen to the carbonyl oxygen of the carboxylic acid, forming a transient tautomer.

In a study using femtosecond absorption spectroscopy, the characteristic time for ESIPT in the monomer of o-acetylaminobenzoic acid was found to be approximately 50 femtoseconds. researchgate.net The excited product of this proton transfer then undergoes non-radiative deactivation with a characteristic time of about 30 picoseconds. researchgate.net However, the ESIPT in the dimer of o-acetylaminobenzoic acid is reported to be thermodynamically unfavorable and occurs with a low yield. researchgate.net

The presence of the 6-methyl group in this compound can be expected to influence the conformation of the molecule and, consequently, the dynamics of any intramolecular proton transfer. The steric hindrance from the methyl group could affect the planarity of the molecule and the geometry of the intramolecular hydrogen bond, which are critical factors in the efficiency of ESIPT.

Research on other complex organic molecules has also highlighted the role of solvent and temperature in proton transfer dynamics. For example, studies on super-photoacids in acetone-water mixtures have shown that at least two water molecules are necessary for efficient excited-state proton transfer. researchgate.net

Computational and Theoretical Studies of 2 Acetamido 6 Methylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of 2-Acetamido-6-methylbenzoic acid. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic structure of benzoic acid derivatives. jocpr.com For molecules structurally similar to this compound, such as 3-acetoxy-2-methyl benzoic acid (3A2MBA), DFT calculations, particularly using the B3LYP method, have been employed to determine optimized geometrical parameters. jocpr.com These theoretical calculations often show excellent agreement with experimental data obtained from X-ray crystallography. jocpr.com

Applications of DFT extend to predicting vibrational frequencies (e.g., from FTIR and FT-Raman spectra), which, after scaling, correlate well with experimental values. jocpr.com The total energy distribution (TED) analysis aids in the precise assignment of vibrational modes. jocpr.com Furthermore, DFT allows for the analysis of the electronic population in core, valence, and Rydberg sub-shells and provides insights into the hybridization of atomic orbitals, detailing their s-type and p-type character through Natural Bond Orbital (NBO) analysis. jocpr.com

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.gov

In studies of related compounds like 3A2MBA, FMO analysis is used to calculate key quantum chemical descriptors. jocpr.com These descriptors, derived from the HOMO and LUMO energies, include ionization potential, electron affinity, global hardness, softness, electronegativity, and the electrophilicity index. jocpr.com NBO analysis complements FMO theory by quantifying intramolecular charge transfer, revealing the stabilization energy associated with electron delocalization from donor to acceptor orbitals within the molecule. jocpr.com For instance, negative HOMO and LUMO energy values for a ligand suggest it is energetically stable, which is crucial for forming a stable complex with a protein or other receptor. nih.gov

Below is a table of representative quantum chemical parameters that can be derived from DFT and FMO analysis, based on data for analogous compounds.

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added |

| Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution |

| Softness (S) | S = 1 / η | The reciprocal of hardness |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule (rotamers) and their corresponding energies to understand stability and flexibility. lumenlearning.com For this compound, the primary points of rotational freedom are around the C-C bond connecting the carboxyl group to the ring, the C-N bond of the acetamido group, and the C-C bond of the acetamido's methyl group.

The presence of the methyl group at the 6-position introduces significant steric hindrance, which heavily influences the preferred conformation. In a closely related molecule, 2-acetoxy-6-methylbenzoic acid (6-methylaspirin), X-ray crystallography reveals that the steric interactions from the 6-methyl group force the carboxyl group to rotate significantly out of the plane of the benzene (B151609) ring. researchgate.net This is a notable difference compared to aspirin (B1665792) (2-acetoxybenzoic acid), where the carboxyl group is more coplanar with the ring. researchgate.net The acetoxy group in 6-methylaspirin is also observed to be skewed slightly away from the carboxyl group. researchgate.net These fixed conformations in the crystalline state provide insight into the low-energy structures on the molecule's potential energy surface. The potential energy surface itself is a multidimensional surface that maps the energy of the molecule as a function of its geometric parameters; its study reveals the stable conformers as minima on this surface. nih.gov

The following table presents key torsion angles for 6-methylaspirin, which highlight the conformational impact of the 6-methyl group. Similar effects would be expected for this compound.

| Torsion Angle | 6-Methylaspirin Value | Aspirin Value | Interpretation |

| O(1)-C(7)-C(1)-C(2) | +178.2(5)° | +4.7(2)° | Describes the twist of the carboxyl group relative to the ring. The large value for 6-methylaspirin shows it is nearly perpendicular to the C1-C2 bond, while in aspirin it is nearly coplanar. |

| C(2)-O(3)-C(8)-C(9) | +178.1(5)° | +174.8(3)° | Describes the orientation of the acetyl group's methyl carbon relative to the ester linkage. |

Data sourced from a study on 2-acetoxy-6-methylbenzoic acid (6-methylaspirin). researchgate.net

Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assemblies

The acetamido and carboxylic acid groups in this compound are prime candidates for forming strong intermolecular hydrogen bonds. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen of the amide and both oxygens of the carboxylic acid can act as acceptors. The -OH of the carboxylic acid is a particularly strong hydrogen bond donor. These interactions are critical in dictating how the molecules pack in the solid state, leading to the formation of supramolecular assemblies like dimers, chains, or sheets.

Hirshfeld Surface Analysis and Crystal Packing Energetics

In studies of similar molecules containing acetamido groups, Hirshfeld analysis reveals the dominant interactions. nih.govnih.gov Typically, H···H contacts make the largest contribution due to the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov Hydrogen bonds, such as N-H···O or O-H···O, appear as distinct sharp spikes on the fingerprint plots and are visualized as bright red spots on the dnorm surface. nih.gov Other significant interactions can include C-H···π contacts and contacts involving heteroatoms. nih.gov For this compound, one would expect prominent features corresponding to O-H···O and N-H···O hydrogen bonds, alongside significant H···H, C···H/H···C, and O···H/H···O contacts.

The table below shows a representative breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related amide.

| Contact Type | Percentage Contribution | Significance |

| H···H | ~45-55% | van der Waals forces, surface area effects |

| O···H / H···O | ~20-30% | Represents hydrogen bonding and other close contacts |

| C···H / H···C | ~10-15% | van der Waals and C-H···π interactions |

| N···H / H···N | ~5-10% | Represents hydrogen bonding and other close contacts |

Percentages are illustrative, based on analyses of structurally related compounds. nih.govnih.gov

Insights from Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and the stability of intermolecular interactions. nih.gov While a simulation of a crystal could reveal the stability of the lattice and the persistence of hydrogen bonds, MD is also frequently used to study a molecule's behavior in solution or its interaction with a biological target. nih.gov

For instance, when a molecule like this compound is studied in complex with a protein, MD simulations can assess the stability of the binding pose. nih.gov A key metric is the Root Mean Square Deviation (RMSD) of the backbone atoms of the protein and the heavy atoms of the ligand. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) indicates that the complex is not undergoing large structural changes and has reached equilibrium. nih.gov This suggests a stable binding mode, validating the interactions observed in docking or crystallography. nih.gov Such simulations confirm the strength and persistence of the specific hydrogen bonds and hydrophobic interactions that hold the complex together.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Molecular Dynamics and Chemical Shifts

High-resolution NMR spectroscopy provides detailed insights into the molecular structure and dynamics of 2-Acetamido-6-methylbenzoic acid in solution.

¹H NMR Spectroscopy: In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum of the related compound 3-methylbenzoic acid shows distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl group protons. The aromatic protons typically appear as a complex multiplet in the range of δ 7.22-7.71 ppm. The carboxylic acid proton is observed as a broad singlet at approximately δ 12.9 ppm, and the methyl protons resonate as a singlet around δ 2.37 ppm. For this compound, the presence of the acetamido group introduces an amide proton signal and an acetyl methyl signal, further complicating the spectrum but also providing additional structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in DMSO-d₆ for a related methylbenzoic acid shows the carboxylic carbon at approximately δ 167.9 ppm. The aromatic carbons resonate between δ 126.9 and δ 138.4 ppm, while the methyl carbon appears at around δ 21.3 ppm. rsc.org In this compound, the acetamido group contributes two additional signals: one for the carbonyl carbon (typically around δ 168-170 ppm) and one for the acetyl methyl carbon (around δ 23-25 ppm). The chemical shifts are sensitive to the electronic environment and can be influenced by factors such as intramolecular hydrogen bonding and steric interactions between the adjacent substituents.

The study of analogous molecules like 2,6-dimethoxybenzoic acid indicates that conformational polymorphism can occur, where the orientation of the carboxylic acid group relative to the other substituents can differ. bohrium.commdpi.com This conformational flexibility can be studied using variable-temperature NMR experiments, which can provide information on the energy barriers to rotation around single bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Related Benzoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 3-Methylbenzoic Acid | ¹H | 12.9 | s (1H, COOH) |

| 7.71-7.22 | m (4H, Ar-H) | ||

| 2.37 | s (3H, CH₃) | ||

| ¹³C | 167.9 | (C=O) | |

| 138.4, 133.9, 131.2, 130.2, 128.9, 126.9 | (Ar-C) | ||

| 21.3 | (CH₃) | ||

| 2,4,6-Trimethylbenzoic Acid | ¹H | 11.0-13.0 | br s (1H, COOH) |

| 6.84 | s (2H, Ar-H) | ||

| 2.29 | s (3H, p-CH₃) | ||

| 2.24 | s (6H, o-CH₃) | ||

| p-Toluic Acid | ¹H | 12.8 | s (1H, COOH) |

| 7.84 | d (2H, Ar-H) | ||

| 7.29 | d (2H, Ar-H) | ||

| 2.36 | s (3H, CH₃) | ||

| ¹³C | 167.80 | (C=O) | |

| 143.46, 129.80, 129.55, 128.52 | (Ar-C) |

Data for 3-Methylbenzoic Acid from rsc.org, p-Toluic Acid from rsc.orgchemicalbook.comchemicalbook.com, and 2,4,6-Trimethylbenzoic Acid from chemicalbook.com. Note: "s" denotes singlet, "d" denotes doublet, "m" denotes multiplet, and "br s" denotes broad singlet.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in analyzing the conformational and bonding characteristics of this compound.

FT-IR Spectroscopy: The FT-IR spectrum of benzoic acid derivatives provides key information about functional groups. For instance, in p-toluic acid, characteristic bands are observed for the O-H stretching of the carboxylic acid, which is often broad and centered around 3000 cm⁻¹, indicative of hydrogen bonding. chemicalbook.com The C=O stretching of the carboxylic acid typically appears as a strong band around 1700-1680 cm⁻¹. nist.govnist.gov Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. nist.gov

For this compound, additional bands corresponding to the acetamido group are expected. The N-H stretching vibration of the secondary amide appears in the region of 3300-3100 cm⁻¹. The amide I band (primarily C=O stretching) is found near 1650 cm⁻¹, and the amide II band (a mix of N-H bending and C-N stretching) is located around 1550 cm⁻¹. The presence and position of these bands can confirm the presence of the acetamido group and provide clues about its involvement in hydrogen bonding.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C ring stretching modes are typically observed as prominent bands. The methyl group C-H stretching and bending vibrations also give rise to characteristic Raman signals. The symmetric stretching of the carboxylic acid dimer, if present, can also be observed. By comparing the FT-IR and FT-Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in conformational analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Studies of Solid-State Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing crucial information about the molecular conformation and intermolecular interactions of this compound.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for substituted benzoic acids. For example, 2,6-dimethoxybenzoic acid is known to exist in three polymorphic forms, with varying thermodynamic stabilities. mdpi.com These polymorphs can differ in their molecular conformation and intermolecular packing, which can be influenced by crystallization conditions such as the solvent and the presence of additives. bohrium.com Studies on related compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid have also revealed multiple polymorphic forms. rsc.orgresearchgate.net

Co-crystallization is another strategy employed to modify the solid-state properties of molecules. A co-crystal of o-toluic acid and o-chlorobenzoic acid has been successfully prepared, demonstrating that molecules with similar shapes and hydrogen bonding capabilities can pack together in a single crystal lattice. rsc.org This suggests the potential for this compound to form co-crystals with other suitable molecules, which could lead to new solid forms with different physical properties.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a dominant role in the crystal packing of benzoic acid derivatives. nih.gov In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.net

Intermolecularly, in addition to the carboxylic acid dimers, N-H···O hydrogen bonds can form between the amide group of one molecule and the carboxylic or amide carbonyl group of a neighboring molecule. These interactions contribute significantly to the stability of the crystal lattice. The specific network of hydrogen bonds determines the packing arrangement of the molecules in the crystal.

Structural Distortions and Steric Interactions

The ortho-substitution pattern in this compound leads to significant steric hindrance between the adjacent acetamido, methyl, and carboxylic acid groups. This steric crowding forces the substituents out of the plane of the benzene (B151609) ring to minimize repulsive interactions.

SC-XRD studies on related ortho-substituted benzoic acids reveal these distortions. For example, in 2-(2-methylbenzoyl)benzoic acid, the toluene (B28343) ring is twisted significantly out of the plane of the benzoic acid moiety. researchgate.net Similarly, in 2-acetoxy-6-methylbenzoic acid, the carboxyl and acetoxy groups are pushed out of the plane of the phenyl ring due to steric pressure. researchgate.net These distortions from planarity have a profound effect on the molecule's conformation and can influence its chemical and physical properties. The steric interactions can also affect the geometry of the intramolecular hydrogen bonds, potentially leading to elongated or strained bonds. nih.gov

Table 2: Crystallographic Data for a Related Compound, 2-Acetylamino-benzoic acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 10.848(1) |

| b (Å) | 30.264(1) |

| c (Å) | 10.577(1) |

| Volume (ų) | 3472.47(2) |

| Z | 4 |

Data from researchgate.net.

Advanced Electron Energy-Loss Spectroscopy (EELS) Investigations

Electron Energy-Loss Spectroscopy (EELS) is a powerful technique that probes the electronic structure of materials by analyzing the energy lost by electrons as they pass through a sample. wikipedia.orgepfl.ch It can provide information on elemental composition, chemical bonding, and dielectric properties. wiley.com

In the context of this compound, EELS can be used to study the core-loss edges of carbon, nitrogen, and oxygen. The fine structure near these edges, known as the Energy Loss Near Edge Structure (ELNES), is sensitive to the local chemical environment, including oxidation state and coordination. wiley.com This allows for the differentiation of the carbon atoms in the aromatic ring, the methyl group, the carboxyl group, and the acetyl group. Similarly, the nitrogen and oxygen ELNES can provide insights into the bonding within the acetamido and carboxylic acid functionalities.

The low-loss region of the EELS spectrum (up to ~50 eV) provides information about valence electron excitations, such as plasmons and interband transitions. wikipedia.org These features are related to the optical properties of the material. For organic molecules, π-π* transitions are often visible in the low-loss region. researchgate.net Analysis of the low-loss spectrum can therefore yield information about the electronic band structure and conjugation within the molecule. While EELS is more commonly applied to inorganic materials, its application to organic and biological samples is a growing field. nih.gov

Applications of 2 Acetamido 6 Methylbenzoic Acid in Materials Science and Precursor Chemistry

Role as a Building Block for Supramolecular Frameworks and Coordination Polymers

While direct studies on the use of 2-Acetamido-6-methylbenzoic acid in supramolecular frameworks and coordination polymers are not extensively documented, the functionalities within the molecule strongly suggest its potential in this area. The carboxylic acid group can act as a proton donor and acceptor, while the acetamido group provides additional sites for hydrogen bonding. These features are crucial for the self-assembly of molecules into larger, well-ordered structures.

The crystal structure of a closely related compound, 2-acetoxy-6-methylbenzoic acid, reveals the formation of dimers through linear asymmetric hydrogen bonds. researchgate.net This observation supports the hypothesis that this compound could also form predictable hydrogen-bonded networks, a fundamental principle in the design of supramolecular assemblies. The presence of both a hydrogen bond donor (the N-H of the amide) and acceptors (the carbonyl oxygens of the amide and carboxylic acid) makes it a candidate for forming robust one, two, or three-dimensional networks.

Table 1: Crystallographic Data for the Related Compound 2-Acetoxy-6-methylbenzoic Acid researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.164(2) |

| b (Å) | 7.238(2) |

| c (Å) | 13.186(3) |

| β (°) | 96.74(2) |

| Z | 4 |

This data is for a related compound and is presented to illustrate the potential for supramolecular assembly.

Utilization in Organic Electronics and Functional Materials

Currently, there is a lack of specific research detailing the application of this compound in organic electronics and functional materials. However, the broader class of aromatic carboxylic acids and their derivatives are known to be useful in this field. They can be incorporated into polymers or used as small molecules in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The properties of such materials are highly dependent on their molecular structure, which influences their electronic properties, solubility, and film-forming capabilities. The potential for this compound in this area remains an open field for investigation.

Precursor Chemistry for Advanced Organic Synthesis

The true potential of this compound likely lies in its role as a precursor for more complex organic molecules. Its precursor, 2-amino-6-methylbenzoic acid, is a known intermediate in the synthesis of various specialty chemicals and pharmaceuticals. chemimpex.com The acetamido group in this compound can serve as a protecting group for the amine, allowing for selective reactions at other parts of the molecule.

Synthesis of Dyes and Pigments

The amino group of the parent amine, 2-amino-6-methylbenzoic acid, is a key functional group for the synthesis of azo dyes. chemimpex.com Diazotization of the amino group followed by coupling with an electron-rich aromatic compound would lead to the formation of a colored azo compound. While there are no specific reports of using this compound for this purpose, it could be readily hydrolyzed to 2-amino-6-methylbenzoic acid for use in dye synthesis. The resulting dyes could find applications in textiles, plastics, and as colorants in other materials. chemimpex.com

Role as Intermediate for Complex Organic Scaffolds

Substituted benzoic acids are fundamental building blocks in organic synthesis. For instance, 2-amino-6-methylbenzoic acid can react with cyanogen (B1215507) bromide to form 2-amino-5-methyl-benzo[d] researchgate.netchemimpex.comoxazin-4-one, a heterocyclic compound. chemicalbook.com This demonstrates the potential of the 2-amino-6-methylbenzoic acid scaffold to be converted into more complex structures. By using the acetamido derivative, chemists can perform reactions on other parts of the molecule before deprotecting the amine for further functionalization, opening up pathways to a wide range of complex organic scaffolds. A related compound, 2-hydroxy-6-Methylbenzoic acid, is a known precursor to various antibiotic and anticancer agents, highlighting the importance of this substitution pattern in medicinal chemistry. caymanchem.com

Table 2: Properties of the Precursor 2-Amino-6-methylbenzoic Acid sigmaaldrich.comnist.gov

| Property | Value |

| CAS Number | 4389-50-8 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Melting Point | 128-130 °C (dec.) |

| Application | Peptide synthesis, intermediate for pharmaceuticals and dyes |

Emerging Research Directions and Future Outlook

Unexplored Synthetic Routes and Functionalizations

While established methods for synthesizing substituted benzoic acids exist, the future of producing 2-Acetamido-6-methylbenzoic acid and its derivatives lies in developing more efficient, selective, and sustainable pathways. Research is anticipated to move beyond classical approaches towards novel catalytic systems.

Future Synthetic Focus Areas:

C-H Activation: Direct C-H activation represents a major frontier. Future research could target the selective functionalization of the aromatic ring or the methyl group, bypassing the need for pre-functionalized starting materials like 2-Bromo-6-methylbenzoic acid sigmaaldrich.com. This would offer a more atom-economical route to novel derivatives.

Novel Coupling Chemistries: Exploring new cross-coupling partners and catalysts for the amidation step could lead to milder reaction conditions and broader functional group tolerance, facilitating the synthesis of a more diverse library of analogs.

Advanced Protecting Group Strategies: The synthesis of complex, highly functionalized molecules often relies on sophisticated protecting group strategies. Inspired by syntheses in other areas of chemistry, future work could employ a suite of orthogonal protecting groups to allow for the stepwise and selective modification of different positions on the this compound scaffold nih.gov.

Flow Chemistry: The adoption of continuous flow reactors for the synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.

Functionalization efforts are expected to target the creation of derivatives with tailored properties. This includes modifying the carboxylic acid to esters or amides, altering the N-acetyl group, or transforming the methyl group to explore structure-activity relationships for various applications.

Table 1: Potential Precursors for Synthetic Exploration

| Compound Name | Molecular Formula | Key Characteristics | Reference |

|---|---|---|---|

| 2-Bromo-6-methylbenzoic acid | C₈H₇BrO₂ | A halogenated precursor suitable for cross-coupling reactions. | sigmaaldrich.com |

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating materials and drug discovery. For this compound, advanced modeling can provide predictive insights into its behavior, guiding experimental efforts. Foundational to this is the detailed structural data obtained from techniques like X-ray crystallography, as has been performed for the closely related compound 2-Acetoxy-6-methylbenzoic acid (6-methylaspirin) researchgate.net.

The crystal structure analysis of 6-methylaspirin revealed significant steric effects, such as the carboxyl group being rotated 44.7° from the plane of the benzene (B151609) ring, a direct consequence of the adjacent methyl group researchgate.net. This empirical data is a critical starting point for more advanced computational studies.

Future Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict electronic properties, reactivity, and spectroscopic signatures of this compound and its hypothetical derivatives. This can help in selecting the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological receptor. This can predict its conformational preferences, solubility, and potential binding modes.

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating their physicochemical properties, QSAR models can be built to predict their activity for a specific application, streamlining the design-synthesis-testing cycle.

Table 2: Crystallographic Data for the Analog 2-Acetoxy-6-methylbenzoic acid

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal structure. | researchgate.net |

| Space Group | P2₁/n | Defines the symmetry elements within the crystal. | researchgate.net |

| Carboxyl Rotation Angle | 44.7 (2)° | Indicates significant steric hindrance from the C6-methyl group, influencing molecular conformation. | researchgate.net |

Integration with Emerging Analytical Techniques

As more complex derivatives of this compound are synthesized and studied, the need for powerful analytical techniques to separate, identify, and quantify them becomes paramount. The field is moving towards methods that offer higher resolution, greater sensitivity, and the ability to handle complex matrices, particularly for chiral separations of related compounds. mdpi.com

Key Analytical Techniques for Future Research:

High-Performance Liquid Chromatography (HPLC): HPLC remains a cornerstone for analysis. Future applications will focus on the use of novel chiral stationary phases (CSPs), such as vancomycin-bonded or advanced polysaccharide-based columns, to achieve challenging enantioselective separations of chiral analogs. mdpi.com The versatility and robustness of HPLC make it suitable for a wide range of applications, from reaction monitoring to purity assessment. mdpi.com

Capillary Electrophoresis (CE): CE offers distinct advantages, including high separation efficiency, short analysis times, and minimal sample consumption. mdpi.com The use of chiral selectors, such as cyclodextrins mixed into the background electrolyte, provides a powerful and flexible method for resolving enantiomers of related acidic compounds. mdpi.com

Mass Spectrometry (MS): Coupling these separation techniques with high-resolution mass spectrometry (e.g., LC-MS/MS, CE-MS) will be crucial. This combination allows for not only the separation of isomers but also their unambiguous identification and structural elucidation based on their mass-to-charge ratio and fragmentation patterns.

Table 3: Advanced Analytical Separation Techniques

| Technique | Key Features | Future Applications for Analogs | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | High resolution, broad applicability, compatibility with various detectors. | Enantioselective separation using chiral stationary phases (e.g., ChirobioticVTM). | mdpi.com |

| Capillary Electrophoresis (CE) | High separation efficiency, short analysis times, low sample consumption. | Chiral separations using selectors like trimethyl-β-cyclodextrin (TM-β-CD). | mdpi.com |

Q & A

Basic: What are the standard synthetic routes for 2-Acetamido-6-methylbenzoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. A common approach includes:

- Acylation : Introducing the acetamido group via acetylation of 2-amino-6-methylbenzoic acid using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) .

- Cyanogen Bromide Reaction : Reacting 2-amino-6-methylbenzoic acid with cyanogen bromide to form intermediates like 2-amino-5-methyl-benzo[d][1,3]oxazin-4-one, followed by hydrolysis to yield the final product .

- Purification : Recrystallization using methanol or ethanol to enhance purity. Optimizing temperature (e.g., reflux conditions) and solvent polarity improves yield and reduces byproducts .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- X-ray Crystallography : Resolves the 3D structure, confirming substituent positions (methyl and acetamido groups) on the benzene ring. Refinement using SHELX software ensures accuracy .

- NMR Spectroscopy : H and C NMR identify functional groups; the methyl group at position 6 appears as a singlet (~δ 2.3 ppm), while the acetamido proton resonates at δ 8–9 ppm .

- FT-IR : Confirms carbonyl stretches (C=O at ~1680 cm for the carboxylic acid and ~1650 cm for the acetamido group) .

Advanced: How can researchers evaluate the biological activity of this compound and its derivatives?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or antimicrobial targets (e.g., bacterial dihydrofolate reductase) using fluorometric or colorimetric assays .

- Cellular Uptake : Radiolabel the compound or use fluorescent tags to study intracellular localization .

- Structure-Activity Relationship (SAR) : Modify the methyl or acetamido group to assess impact on bioactivity. For example, replacing methyl with halogens alters lipophilicity and binding affinity .

Advanced: How does the position of the methyl group in this compound isomers influence reactivity and bioactivity?

Answer:

- Steric Effects : The 6-methyl group reduces steric hindrance compared to 3- or 4-methyl isomers, enhancing accessibility for nucleophilic attacks or enzyme binding .

- Electronic Effects : The para-directing methyl group in the 6-position stabilizes intermediates during electrophilic substitution, altering reaction pathways .

- Experimental Design : Compare isomers via kinetic studies (e.g., reaction rates with bromine) and molecular docking simulations to quantify positional effects .

Advanced: What strategies mitigate data contradictions in bioactivity studies of this compound?

Answer:

- Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) to confirm >98% purity, as impurities (e.g., unreacted starting materials) can skew bioactivity results .

- Standardized Assays : Replicate studies under controlled conditions (pH, temperature) to minimize variability. For example, antimicrobial tests should follow CLSI guidelines .

- Meta-Analysis : Cross-reference data from multiple studies, noting discrepancies in isomer identification or solvent systems .

Advanced: How can derivatization enhance the compound’s utility in medicinal chemistry?

Answer:

- Prodrug Synthesis : Esterify the carboxylic acid group (e.g., methyl ester) to improve bioavailability .

- Peptide Conjugation : Link to peptide sequences via amide bonds to target specific receptors (e.g., folate receptors in cancer cells) .

- Metal Complexation : Form coordination complexes with transition metals (e.g., Cu) to explore antioxidant or catalytic properties .

Advanced: What analytical techniques resolve challenges in quantifying trace impurities?

Answer:

- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring (SIM). For example, trace 2-amino-6-methylbenzoic acid can be quantified via [M+H] ions .

- TGA-DSC : Identifies decomposition products during thermal stability studies, ensuring storage conditions (-20°C) preserve integrity .

Advanced: How do solvent systems and pH affect the compound’s stability during long-term studies?

Answer:

- pH-Dependent Degradation : Under acidic conditions (pH <3), hydrolysis of the acetamido group occurs, releasing acetic acid. Buffered solutions (pH 6–8) in methanol/water mixtures enhance stability .

- Light Sensitivity : Store in amber vials to prevent photodegradation, confirmed via UV-Vis spectroscopy (λ~270 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.